molecular formula C24H26BrO2P B3057371 Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide CAS No. 79837-79-9

Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide

Cat. No.: B3057371
CAS No.: 79837-79-9
M. Wt: 457.3 g/mol
InChI Key: ZRISKIMGLXRNRV-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

(5-Methoxy-5-oxopentyl)triphenylphosphonium bromide is an organic compound with the chemical formula C23H27BrO2P . It is commonly used as a source of bromide ions for electrophilic bromination in organic synthesis . The primary targets of this compound are organic molecules that require the addition of bromine .

Mode of Action

This compound interacts with its targets by providing bromide ions for electrophilic bromination . This process involves the addition of bromine to organic molecules, which can lead to significant changes in their structure and function .

Biochemical Pathways

The compound is involved in the biochemical pathway of electrophilic bromination . This pathway can lead to the formation of various organic bromides, including the electrophilic bromination of olefins and Bromo-naphthylation reactions .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ether and methylene chloride , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of brominated organic molecules . These molecules can have various applications, depending on their structure and properties.

Action Environment

The action of (5-Methoxy-5-oxopentyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it should be handled with care to prevent inhalation, swallowing, and contact with skin or eyes . It should also be kept away from fire sources and oxidants, and stored in a closed container, away from acids and alkalis . These precautions can help ensure the compound’s stability and efficacy.

Comparison with Similar Compounds

Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide can be compared with other similar compounds such as:

These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique in its specific use for electrophilic bromination and preparation of organic bromides .

Properties

IUPAC Name

(5-methoxy-5-oxopentyl)-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-26-24(25)19-11-12-20-27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRISKIMGLXRNRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456419
Record name Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79837-79-9
Record name Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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